Boc-L-beta-Homoasparagine
Description
The Expanding Role of Beta-Homoamino Acids in Modern Peptide and Medicinal Chemistry
Beta-homoamino acids are structural analogs of the common alpha-amino acids, distinguished by the insertion of an additional carbon atom into the backbone. cusabio.comwikipedia.orggoogle.com This seemingly small change has profound implications for the molecules that contain them. The lengthened backbone alters the conformational properties of peptides, often inducing the formation of stable secondary structures like helices and turns. ethz.chchemicalbook.com
In medicinal chemistry, this structural influence is strategically exploited to design peptidomimetics—molecules that mimic the structure and function of natural peptides but with superior pharmacological profiles. wikipedia.org The incorporation of beta-homoamino acids can render peptides resistant to degradation by proteolytic enzymes, thereby increasing their biological half-life and bioavailability. cusabio.commdpi.com This enhanced stability is a critical advantage in drug development. Furthermore, peptides containing beta-homoamino acids have been shown to exhibit increased potency, improved receptor selectivity, and in some cases, reduced toxicity, making them valuable components in the creation of new therapeutic agents. cusabio.comgoogle.com
Fundamental Principles and Strategic Importance of Boc Protection in Amino Acid Derivatives for Advanced Synthesis
The synthesis of peptides and other complex organic molecules requires precise control over chemical reactions to ensure that bonds are formed at the correct locations. This is achieved through the use of protecting groups, which temporarily block reactive functional groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function in amino acids. nih.govgoogleapis.com
The strategic importance of the Boc group lies in its unique chemical properties. It is highly stable under a wide range of conditions, including those involving bases and nucleophiles, which are common in peptide synthesis. nih.gov This stability allows chemists to perform modifications on other parts of the molecule without affecting the protected amine. Crucially, the Boc group is acid-labile, meaning it can be removed cleanly under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA). googleapis.com
This orthogonal stability—robustness to one set of conditions and easy removal by another—is fundamental to modern synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS). nih.gov By using Boc-protected amino acids like Boc-L-beta-Homoasparagine, researchers can sequentially add amino acids to a growing peptide chain in a controlled manner, enabling the construction of highly complex and precisely defined molecules. nih.gov
Overview of the Academic Research Landscape of this compound and its Derivatives
The academic and industrial research landscape for this compound is primarily focused on its application as a key intermediate in the synthesis of targeted therapeutics, particularly for cancer. The most prominent use of this compound is in the preparation of potent and selective inhibitors of the kinesin spindle protein (KSP). nih.gov
KSP, also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. chemicalbook.com Inhibiting KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer drugs. mdpi.com Research has shown that specific imidazole-based derivatives designed to inhibit KSP can be synthesized using this compound as a starting building block. nih.gov The development of KSP inhibitors like Ispinesib has demonstrated the clinical potential of this therapeutic strategy, showing activity against various cancer cell lines. chemicalbook.com The unique structure of the beta-homoasparagine component is crucial for the correct orientation and binding of the inhibitor to its allosteric site on the KSP motor domain.
Beyond its role in KSP inhibitor synthesis, this compound and its parent structure, beta-homoasparagine, have been identified in patent literature as potential components in other classes of bioactive compounds. For instance, they have been named as possible building blocks for the synthesis of 9-aminoacridine (B1665356) derivatives, another class of compounds investigated for their anticancer properties. google.com This suggests that the utility of this compound may extend to other molecular scaffolds where its specific stereochemistry and side-chain functionality can be leveraged for therapeutic benefit.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 336182-03-7 | nih.gov |
| Molecular Formula | C₁₀H₁₈N₂O₅ | |
| Molecular Weight | 246.26 g/mol | |
| Appearance | Lyophilized powder | |
| Purity | Typically ≥95% | |
| Storage (Short-term) | 4 °C | |
| Storage (Long-term) | -20 °C to -80 °C |
Structure
2D Structure
Properties
IUPAC Name |
(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRBHPDQJCDLT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Applications of Boc L Beta Homoasparagine in Peptide and Medicinal Chemistry Research
Rational Design and Synthesis of Peptide-Based Therapeutics Incorporating Boc-L-beta-Homoasparagine
The incorporation of this compound into peptide sequences is a key strategy in overcoming the inherent limitations of peptide-based drugs, such as poor metabolic stability and bioavailability. wjarr.com The tert-butyloxycarbonyl (Boc) protecting group facilitates its use as a building block in solid-phase peptide synthesis (SPPS), allowing for the precise and strategic placement within a peptide chain. chemimpex.comacs.org
A primary challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of β-homoamino acids, such as this compound, is a well-established method to enhance peptide stability. qyaobio.combiosynth.com The altered backbone structure, with the amino group on the β-carbon, makes the adjacent peptide bonds unrecognizable to many proteases, thereby increasing the peptide's half-life in vivo. qyaobio.commdpi.comresearchgate.net This resistance to enzymatic degradation is a critical factor in improving the pharmacological properties of peptide drugs. peptide.com
Site-specific modifications with β³-homo amino acids have been shown to effectively prevent intestinal metabolism, a significant barrier to the oral delivery of peptide drugs. nih.gov While peptides composed entirely of β-amino acids are highly resistant to hydrolysis, even the strategic insertion of a single β-homoamino acid residue into an α-peptide sequence can significantly increase proteolytic stability. nih.gov This approach creates mixed α,β-peptides that benefit from both enhanced stability and the potential for recognition by natural biological receptors. nih.gov Furthermore, the unique structure of this compound can influence the solubility of the resulting peptides, a key consideration in formulation and delivery. chemimpex.com
Table 1: Impact of β-Homoamino Acid Incorporation on Peptide Properties
| Property | Standard α-Peptide | Peptide with β-Homoamino Acid | Rationale |
| Proteolytic Stability | Low | High | Altered backbone structure hinders recognition by proteases. qyaobio.commdpi.com |
| Biological Half-life | Short | Increased | Reduced enzymatic degradation leads to longer circulation time. qyaobio.combiosynth.compeptide.com |
| Receptor Binding | Native Affinity | Potentially Modulated | Can maintain or alter binding affinity depending on position. nih.govacs.org |
| Solubility | Variable | Enhanced | Structural modifications can improve solubility characteristics. chemimpex.com |
This compound serves as a molecular mimic of natural L-asparagine. chemimpex.com This mimicry allows peptides incorporating this unnatural amino acid to interact with biological targets, such as receptors and enzymes. nih.govmdpi.com The extended backbone, however, alters the precise spatial orientation of the side chain and backbone hydrogen-bonding groups, which can modulate the peptide's biological activity. acs.org
Development of Peptidomimetics and Novel Biomaterials Utilizing this compound Motifs
The application of this compound extends beyond simple peptide modification into the realm of peptidomimetics and functional biomaterials. Peptidomimetics are small, protein-like chains designed to mimic peptides but with improved drug-like properties.
A key strategy in peptidomimetic design is the replacement of the scissile amide bond with more stable, non-peptide linkages. nih.gov While this compound itself introduces a modified backbone, its derivatives can be used in synthetic schemes that incorporate amide bond isosteres, such as 1,2,3-triazoles. chimia.ch This approach, often facilitated by "click chemistry," creates peptidomimetics that retain the side-chain functionalities crucial for biological recognition but possess a backbone that is completely resistant to proteolysis. nih.govchimia.ch The use of β-amino acids is a cornerstone of this strategy, as they provide a scaffold that can be readily modified to include these non-natural linkages, leading to compounds with significantly improved metabolic stability and bioavailability. wjarr.comresearchgate.net
The unique properties of β-homoamino acids make them valuable components in the engineering of functional biomaterials. chemimpex.com Peptides and polymers incorporating this compound can be designed for specific applications, such as targeted drug delivery and biosensing. mdpi.com For example, hydrogels and nanoparticles can be constructed from these modified peptides. mdpi.com These biomaterials can be engineered to encapsulate pharmaceutical compounds, releasing them in a controlled manner at a specific site of action, which can improve drug efficacy and reduce side effects. mdpi.com The presence of the asparagine side chain offers a potential point for further functionalization or for specific interactions within a biological environment, making it a useful component for creating advanced biomaterials.
Advanced Bioconjugation Strategies and Click Chemistry Methodologies Involving this compound Derivatives
Bioconjugation is the covalent attachment of two or more molecules to create a novel construct with combined properties. Derivatives of this compound can be instrumental in these processes, particularly in the context of click chemistry. chemimpex.com Click chemistry refers to a class of reactions that are rapid, efficient, and bioorthogonal, meaning they can occur in complex biological environments without interfering with native biochemical processes.
The side chain or termini of a peptide containing a this compound derivative can be modified to include a reactive handle, such as an azide (B81097) or an alkyne group. This allows for the specific attachment of other molecules, including imaging agents, targeting ligands, or polymers like polyethylene (B3416737) glycol (PEG), via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These advanced bioconjugation techniques enable the creation of highly specific and functional molecules for therapeutic and diagnostic applications. chemimpex.com
Table 2: Overview of Bioconjugation Strategies
| Strategy | Description | Relevance of β-Homoasparagine Derivatives |
| Click Chemistry (e.g., CuAAC) | A rapid and specific reaction, typically between an azide and an alkyne, to form a stable triazole linkage. | Derivatives can be synthesized with azide or alkyne handles for efficient conjugation. |
| Carbonyl Chemistry | Reaction between carbonyl groups (aldehydes, ketones) and nucleophiles like amines or hydrazines. | The side chain or termini can be modified to incorporate these functional groups. |
| Crosslinking | Joining molecules using chemical bonds like disulfide or amide bonds via crosslinking agents. | The primary amine or carboxylic acid of the amino acid can be targeted by specific crosslinkers. |
Role of this compound in the Assembly of Complex Peptide and Protein Sequences through Advanced Ligation Techniques (e.g., Native Chemical Ligation)
The synthesis of large, complex peptides and proteins often surpasses the limitations of linear solid-phase peptide synthesis (SPPS), which is typically efficient for peptides up to about 50 amino acids. nih.gov To construct larger protein structures, chemists rely on advanced ligation techniques, most notably Native Chemical Ligation (NCL), which allows for the covalent joining of two unprotected peptide fragments in solution. nih.govwikipedia.org The incorporation of non-canonical amino acids like this compound into these fragments is a key strategy for creating novel proteins with tailored functions. The role of this compound in this context is not as a direct participant in the ligation chemistry itself, but as a crucial building block incorporated during the synthesis of the peptide segments destined for ligation.
The assembly process begins with the solid-phase synthesis of the required peptide fragments. One fragment is synthesized with a C-terminal thioester, while the other is prepared with an N-terminal cysteine residue. nih.gov The tert-butyloxycarbonyl (Boc) protection strategy (Boc-SPPS) is particularly well-suited for preparing peptide thioesters. nih.gov The thioester bond is stable to the moderately acidic conditions required for the repeated removal of the N-terminal Boc group (typically with trifluoroacetic acid, TFA), making Boc-SPPS an effective method for creating these essential ligation precursors. nih.gov
During the stepwise chain assembly via Boc-SPPS, this compound can be incorporated at any desired position within the peptide sequence. As a protected β-amino acid, it introduces an additional methylene (B1212753) group (-CH2-) into the peptide backbone compared to its α-amino acid counterpart, asparagine. This extension fundamentally alters the peptide's local conformation, secondary structure, and potentially its biological activity and proteolytic stability. The ability to place this modified residue at a specific site allows researchers to engineer proteins with unique structural or functional properties.
Once the peptide fragments—one of which may contain L-beta-Homoasparagine—are synthesized and purified, the NCL reaction is performed. The process involves two main steps:
Transthioesterification : The thiol group of the N-terminal cysteine on one peptide attacks the C-terminal thioester of the other peptide. This is a reversible reaction that forms a new thioester intermediate, linking the two fragments. wikipedia.org
S-N Acyl Shift : The intermediate undergoes a rapid and irreversible intramolecular rearrangement, where the nitrogen of the cysteine's amino group attacks the thioester carbonyl. This S-N acyl shift results in the formation of a stable, native amide bond at the ligation site. wikipedia.org
The presence of a beta-homoasparagine residue within one of the peptide fragments does not directly interfere with the NCL mechanism, as the ligation chemistry is specific to the N-terminal cysteine and the C-terminal thioester. nih.gov The primary role of this compound is therefore in the design and synthesis phase, where it serves as a tool to build specific characteristics into the peptide segments prior to their assembly into the final, larger protein product.
The research findings related to the incorporation of such non-canonical amino acids are typically focused on the properties they impart to the final ligated protein rather than their effect on the ligation reaction kinetics, unless positioned directly adjacent to the ligation site.
Data Tables
Table 1: Properties of Peptide Fragments Synthesized for Native Chemical Ligation
This table illustrates the characteristics of two hypothetical peptide fragments prepared for NCL. Fragment A is a standard peptide, while Fragment B incorporates L-beta-Homoasparagine, demonstrating how this modification is handled within the synthesis and ligation framework.
| Feature | Fragment A (Standard) | Fragment B (with β-Homoasparagine) | Role in Ligation |
| N-Terminal Fragment | |||
| Sequence Example | H₂N-Gly-Ala-Val-CO-SR | H₂N-Gly-Ala-Val-CO-SR | Provides the C-terminal thioester for the initial transthioesterification step of NCL. |
| Synthesis Method | Boc-SPPS | Boc-SPPS | Boc-SPPS is compatible with thioester synthesis due to the stability of the thioester to TFA. nih.gov |
| C-Terminal Fragment | |||
| Sequence Example | H₂N-Cys-Leu-Lys-COOH | H₂N-Cys-Leu-(β-hAsn)-Lys-COOH | Provides the N-terminal cysteine required for ligation. The thiol side chain acts as the nucleophile. |
| Non-Canonical Residue | None | L-beta-Homoasparagine (β-hAsn) | Does not participate in the ligation reaction but alters the final product's structure and function. |
| Synthesis Method | Boc-SPPS | Boc-SPPS using this compound | The protected β-amino acid is incorporated like any other standard amino acid during chain elongation. |
| Ligated Product | |||
| Final Sequence | H₂N-Gly-Ala-Val-Cys-Leu-Lys-COOH | H₂N-Gly-Ala-Val-Cys-Leu-(β-hAsn)-Lys-COOH | A native peptide bond is formed at the Val-Cys ligation junction in both cases. |
| Key Feature | Native peptide backbone | Modified peptide backbone with one CH₂ insertion | The β-amino acid creates a localized structural perturbation in the final assembled protein. |
Biochemical and Biological Research Investigations of Boc L Beta Homoasparagine Derivatives
Mechanistic Studies of Protein-Peptide Interactions Modulated by Beta-Homoasparagine Incorporation
The incorporation of beta-amino acids like beta-homoasparagine into peptides introduces significant changes to their structural and functional properties. These modifications can enhance pharmacological characteristics, such as increased biological half-life, improved potency and selectivity, and reduced toxicity. peptide.com The lengthened carbon skeleton of beta-homoasparagine alters the peptide backbone, influencing folding into stable secondary structures. peptide.com This structural alteration provides a scaffold for designing peptides that can mimic the functional epitopes of natural proteins, thereby inhibiting protein-protein interactions.
The strategic placement of beta-homoasparagine can influence the conformational dynamics of a peptide, affecting how it presents its side chains for interaction with a protein target. This can lead to enhanced binding affinity and specificity compared to peptides composed solely of alpha-amino acids. The Boc protecting group facilitates the precise incorporation of beta-homoasparagine during solid-phase peptide synthesis, allowing for the systematic exploration of its impact on peptide structure and function. chemimpex.com
Exploration of Enzyme Inhibition and Activation Mechanisms, with a Focus on Kinesin Spindle Protein (KSP) Inhibition for Cancer Therapeutics
Boc-L-beta-Homoasparagine serves as a key component in the synthesis of targeted enzyme inhibitors, most notably for the Kinesin Spindle Protein (KSP). chemicalbook.comchemdad.com KSP, also known as Eg5, is a motor protein essential for the formation of the bipolar spindle during mitosis. nih.gov Its inhibition leads to cell cycle arrest at metaphase and subsequent apoptosis, making it a prime target for cancer therapeutics. nih.gov The advantage of targeting KSP is its specific action on dividing cells, potentially reducing the side effects associated with conventional chemotherapies that affect all cells. nih.gov
Derivatives of this compound are utilized in the preparation of imidazole-based and other related compounds that act as potent KSP inhibitors. chemicalbook.comchemdad.com Structure-activity relationship (SAR) studies on various KSP inhibitors have demonstrated that modifications to the inhibitor's structure can significantly impact its potency. For example, SAR studies on S-Trityl-L-cysteine (STLC), another KSP inhibitor, have shown that altering the amino acid moiety can refine the compound's activity. nih.gov While specific SAR data detailing the precise contribution of the beta-homoasparagine moiety is limited in publicly available literature, its use as a building block points to its importance in achieving the desired chemical architecture for effective KSP inhibition.
Several KSP inhibitors have been developed and investigated, with some advancing to clinical trials. The inhibitory concentrations of these compounds highlight the potency that can be achieved through targeted molecular design.
Table 1: Examples of Kinesin Spindle Protein (KSP) Inhibitors and their In Vitro Activity
| Inhibitor | Target | IC50 Value | Cell Line/Assay |
|---|---|---|---|
| Monastrol | KSP ATPase | ~14 µM | - |
| (R)-Fluorastrol | KSP ATPase | - | - |
| S-Trityl-L-cysteine (STLC) | KSP | - | - |
| Litronesib (LY2523355) | KSP ATPase | 26 nM | In vitro |
| MK-0731 | KSP ATPase | 2.2 nM | In vitro |
| EMD534085 | KSP ATPase | 8 nM | In vitro |
Neurobiological Research on Amino Acid Interactions and their Effects on Neuronal Function and Signaling Pathways
While direct research into the neurobiological effects of this compound is not extensively documented, the broader context of amino acids and peptides in neurotransmission provides a framework for its potential roles. Neuroactive peptides are a diverse class of neuronal signaling molecules that can modulate a wide range of biological activities, including neuronal excitability. creative-biolabs.com Amino acids themselves, such as glutamate (B1630785) and GABA, are the primary excitatory and inhibitory neurotransmitters in the central nervous system, respectively. nih.govtmc.edu
The introduction of a beta-amino acid like beta-homoasparagine into a peptide sequence could influence its interaction with neuronal receptors and ion channels. nih.gov For instance, the conformational changes induced by the beta-amino acid could alter the peptide's binding affinity for G-protein coupled receptors or its ability to modulate ion channel activity. tmc.edu Some amino acids and their derivatives have been shown to influence neuronal activity; for example, L-cysteine and L-homocysteine can act as excitatory amino acids. youtube.com The structural similarity of beta-homoasparagine to these neuroactive molecules suggests that peptides containing this residue could potentially modulate synaptic transmission. However, specific studies on the effects of beta-homoasparagine-containing peptides on neuronal signaling pathways, such as their impact on second messenger systems or their ability to cross the blood-brain barrier, are needed to fully understand their neurobiological potential. mdpi.comamericanpeptidesociety.org
Investigations into Cellular Pathways and Physiological Responses Influenced by Beta-Homoasparagine-Containing Peptides
The ability of a peptide to exert a biological effect is contingent on its ability to reach its target, which often involves crossing the cell membrane. The incorporation of beta-amino acids can influence the cellular uptake of peptides. While some peptides are taken up via endocytosis, others may directly penetrate the cell membrane. The physicochemical properties conferred by beta-homoasparagine, such as altered polarity and hydrogen bonding capacity, could modulate these uptake mechanisms.
Once inside the cell, peptides can influence a multitude of cellular pathways. Peptide hormones, for example, can trigger signaling cascades that lead to changes in gene expression. youtube.com They can activate G-protein coupled receptors or receptor tyrosine kinases, leading to the modulation of second messengers like cAMP and the activation of downstream protein kinases. americanpeptidesociety.orgnih.gov These signaling events can ultimately alter the activity of transcription factors and regulate the expression of specific genes. nih.gov
Peptides containing beta-homoasparagine could potentially modulate various signaling pathways, such as the PI3K-Akt, MAPK, and Wnt signaling pathways, which are crucial for cell proliferation, survival, and differentiation. nih.govnih.gov For example, short peptides have been shown to regulate the expression of genes involved in cell differentiation and senescence. nih.govmdpi.com The unique structural features of beta-homoasparagine-containing peptides could lead to novel interactions with intracellular targets, resulting in distinct physiological responses. Further research is required to elucidate the specific cellular pathways modulated by these peptides and to understand their full therapeutic and research potential.
Translational Research and Drug Discovery Implications of Boc L Beta Homoasparagine
Identification of Lead Compounds and Optimization Strategies Leveraging Beta-Homoasparagine Motifs
The journey of drug discovery often begins with the identification of a "lead compound"—a molecule that shows promising biological activity but requires refinement to become a viable drug candidate. biobide.com The process of refining its chemical structure to improve efficacy, selectivity, and pharmacokinetic properties is known as lead optimization. biobide.compatsnap.com A key strategy in this phase is the systematic analysis of the structure-activity relationship (SAR), which studies how modifications to a molecule's structure affect its biological activity. patsnap.com
The incorporation of β-amino acid motifs, such as beta-homoasparagine, is a powerful tool in lead optimization. These motifs serve as unique structural units that can modulate the conformation and dynamics of a lead compound. acs.org By replacing standard α-amino acids with their β-homologues, medicinal chemists can create conformationally restricted analogues. acs.org This structural constraint is vital for SAR studies, as it helps to identify the precise three-dimensional arrangement (pharmacophore) required for a ligand to bind to its biological target effectively. acs.org
For instance, β-amino acids have been successfully employed to create mimics of the RGD (arginine-glycine-aspartate) tripeptide sequence, which is a recognition motif for integrin receptors. nih.gov One major class of integrin antagonists utilizes β-amino acids to mimic the aspartate residue of the RGD sequence. nih.gov Through detailed SAR studies, researchers have found that attaching substituents to both the alpha and beta positions of the β-amino acid unit can lead to potent activity. nih.gov This strategy has produced several clinical candidates for antithrombotic agents that target the platelet αIIbβ3 integrin. nih.gov
Table 1: Lead Optimization Strategies Using β-Amino Acid Motifs
| Strategy | Description | Application Example | Reference |
|---|---|---|---|
| Mimicry of Natural Ligands | Using β-amino acids to replicate the spatial arrangement of functional groups in a natural peptide ligand. | Employing β-amino acids to mimic the aspartate residue in the RGD sequence for developing integrin antagonists. | nih.gov |
| Conformational Restriction | Incorporating β-amino acid backbones to limit the flexibility of a molecule and lock it into its bioactive conformation. | Creating rigid analogues of peptides to probe receptor binding requirements and construct pharmacophore models. | acs.org |
| Structure-Activity Relationship (SAR) Studies | Systematically modifying a lead compound with β-amino acid derivatives to determine which structural features are crucial for activity. | Appending substituents to the β-amino acid core of integrin antagonists to enhance potency. | nih.gov |
Rational Design for Enhancing Drug Efficacy and Selectivity through Amino Acid Derivative Incorporation
Rational drug design relies on a molecular-level understanding of biological targets to create new therapeutics. nih.gov The incorporation of unnatural amino acid derivatives like Boc-L-beta-Homoasparagine is a cornerstone of this approach, aimed at overcoming the inherent weaknesses of natural peptides, particularly their susceptibility to enzymatic breakdown. acs.orgwikipedia.org
A primary advantage of integrating β-amino acids into peptide chains is the significant enhancement of their resistance to proteolysis. acs.orgwikipedia.org Peptides composed of a mix of α- and β-amino acids (α/β-peptides) are not easily recognized by proteases, the enzymes that degrade proteins and peptides in the body. nih.govnih.gov This increased stability translates directly to a longer half-life in vivo, allowing the therapeutic agent to remain active for an extended period. nih.gov
Furthermore, the unique backbone of β-amino acids allows them to fold into stable, predictable secondary structures, such as the 14-helix, which is defined by 14-membered hydrogen-bonded rings. nih.gov This property is crucial for designing molecules that can effectively inhibit protein-protein interactions (PPIs), which are often characterized by large, shallow binding surfaces. acs.org By designing a β-peptide that adopts a stable helical structure, researchers can create a scaffold that presents amino acid side chains in the correct spatial orientation to bind with high affinity and selectivity to a target protein surface. acs.org This approach has been used to develop bioactive peptides with functions ranging from antimicrobial activity to the modulation of G-protein-coupled receptors (GPCRs). acs.org
Development of Novel Anti-Tumor Agents and Other Pharmaceutical Candidates
The unique properties of β-amino acid derivatives have been successfully applied to the development of novel anti-tumor agents. This compound serves as a critical building block in the synthesis of a class of potent anti-cancer compounds known as Kinesin Spindle Protein (KSP) inhibitors.
KSP, also known as Eg5 or KIF11, is a motor protein essential for forming the bipolar spindle during mitosis (cell division). nih.govnih.gov Inhibition of KSP prevents the separation of spindle poles, leading to the formation of monopolar spindles and causing the cell to arrest in mitosis, which ultimately triggers apoptosis (programmed cell death). mdpi.com Because KSP is only active in dividing cells, its inhibitors selectively target proliferating cells, such as cancer cells, making it an attractive target for oncology. mdpi.com Several KSP inhibitors have shown significant anti-proliferative and anti-tumor activity in preclinical and clinical studies. medchemexpress.com
Table 2: Examples of Kinesin Spindle Protein (KSP) Inhibitors
| Inhibitor | Mechanism of Action | Activity/Note | Reference |
|---|---|---|---|
| Monastrol | Cell-permeable inhibitor of the mitotic kinesin Eg5. | IC₅₀ of 14 μM. | medchemexpress.com |
| S-Trityl-L-cysteine | Selective and allosteric Eg5 inhibitor. | IC₅₀ of 140 nM for microtubule-activated ATPase activity. | medchemexpress.com |
| SB-743921 (Filanesib) | Potent and selective KSP inhibitor. | Kᵢ of 0.1 nM; induces cell death by apoptosis. | nih.govmedchemexpress.com |
| Ispinesib | Specific inhibitor of KSP. | Kᵢ app of 1.7 nM. | medchemexpress.com |
| MK-0731 | Selective, non-competitive, and allosteric KSP inhibitor. | IC₅₀ of 2.2 nM; induces mitotic arrest and apoptosis. | medchemexpress.com |
Exploration of Beta-Homoasparagine in Peptide Drug Research and Peptide Vaccine Preparation
The application of β-amino acids, including beta-homoasparagine, extends significantly into peptide-based therapeutics, particularly in drug and vaccine development. The primary challenge for conventional peptide drugs and vaccines is their rapid degradation by proteases in vivo. nih.gov
In peptide drug research, incorporating β-amino acids creates α/β-peptides that retain the biological activity of the parent α-peptide but with vastly improved stability. nih.gov This chemical modification of the peptide backbone hinders protease recognition and cleavage, prolonging the drug's duration of action. nih.govnih.gov
This same principle is proving revolutionary in the field of peptide vaccine preparation. Peptide vaccines use short, synthetic amino acid sequences corresponding to specific epitopes of an antigen to stimulate a targeted immune response. nih.gov However, their clinical utility has been hampered by poor bioavailability due to proteolytic breakdown. nih.gov
Recent research on cancer vaccines targeting the Mucin-1 (MUC1) glycoprotein (B1211001) has demonstrated the power of this approach. MUC1-derived glycopeptides are promising vaccine candidates, but they are quickly degraded. In one study, researchers replaced multiple α-amino acids with their homologous β-amino acids in glycosylated MUC1 derivatives. nih.gov The results were striking:
Enhanced Proteolytic Stability: The modified α/β-glycopeptides showed significantly enhanced resistance to degradation by proteinase K, a highly aggressive protease. nih.gov
Robust Immune Response: When conjugated to gold nanoparticles, the stabilized α/β-peptide analogues induced a robust immune response in mice, comparable to that of the native glycopeptide. nih.gov
Superior Cytokine Production: Crucially, the stabilized analogues elicited elevated levels of interferon-gamma (IFNγ), a key cytokine for tumor cell elimination, surpassing the levels produced by the native MUC1 vaccine candidate. nih.gov
These findings underscore the critical role that enhanced stability, provided by β-amino acid incorporation, plays in vaccine efficacy. By protecting the antigenic peptide from degradation, the β-homoasparagine motif and its relatives ensure a more sustained presentation to the immune system, leading to a more potent and effective anti-tumor response. nih.govnih.gov
Table 3: Impact of β-Amino Acid Incorporation on MUC1 Glycopeptide Vaccine Candidate
| Property | Native MUC1 Glycopeptide | α/β-MUC1 Glycopeptide Analogue | Reference |
|---|---|---|---|
| Proteolytic Stability | Prone to rapid degradation. | Significantly enhanced resistance to proteolysis. | nih.gov |
| Immune Response | Induces an immune response. | Induces a comparable, robust immune response. | nih.gov |
| Cytokine Production (IFNγ) | Induces baseline levels. | Elicits elevated levels, surpassing the native peptide. | nih.gov |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research of Boc L Beta Homoasparagine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural and stereochemical elucidation of Boc-L-beta-Homoasparagine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to provide a detailed atomic-level picture of the molecule.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the tert-butyloxycarbonyl (Boc) protecting group, the alpha and beta protons of the homoasparagine backbone, and the amide protons of the side chain are expected. The chemical shifts (δ) of these protons are influenced by their electronic environment, and the coupling constants (J) between adjacent protons offer valuable insights into the dihedral angles, which helps in determining the conformation of the molecule.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their functional groups (e.g., carbonyl, alkyl).
Advanced NMR Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for more complex structural assignments.
COSY experiments establish correlations between protons that are coupled to each other, helping to identify the spin systems within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the complete molecular structure.
For the stereochemical determination, chiral NMR solvating agents or the synthesis of diastereomeric derivatives can be employed to distinguish between the L- and D-enantiomers.
While specific, publicly available, detailed NMR spectral data for this compound is limited, the expected chemical shifts can be predicted based on the analysis of similar Boc-protected amino acids.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.4 | ~28.0 |
| Boc C(CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~156.0 |
| α-CH | ~2.5-2.7 | ~40.0 |
| β-CH | ~4.0-4.2 | ~50.0 |
| γ-CH₂ | ~2.2-2.4 | ~35.0 |
| Carboxyl C=O | - | ~175.0 |
| Amide C=O | - | ~178.0 |
| Amide NH₂ | ~7.0-7.5 | - |
| NH | ~5.0-5.5 | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Accurate Molecular Weight Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy and to assess its purity.
Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The mass-to-charge ratio (m/z) of these ions is then measured, allowing for the precise determination of the molecular weight. For this compound (C₁₀H₁₈N₂O₅), the expected monoisotopic mass is approximately 246.1216 g/mol .
Tandem Mass Spectrometry (MS/MS) is employed to gain structural information through fragmentation analysis. The precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For Boc-protected amino acids, a characteristic loss of the Boc group is often observed. Common fragmentation pathways include:
Loss of isobutylene (B52900) (56 Da) from the Boc group, resulting in an [M+H-56]⁺ ion.
Loss of the entire Boc group (100 Da), resulting in an [M+H-100]⁺ ion.
Loss of water (18 Da) or ammonia (B1221849) (17 Da).
Cleavage of the amino acid backbone.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments, further validating the structure of this compound.
Table 2: Expected Key Ions in the ESI-MS Spectrum of this compound
| Ion | m/z (approximate) | Description |
| [M+H]⁺ | 247.1 | Protonated molecule |
| [M+Na]⁺ | 269.1 | Sodium adduct |
| [M-H]⁻ | 245.1 | Deprotonated molecule |
| [M+H-C₄H₈]⁺ | 191.1 | Loss of isobutylene |
| [M+H-Boc]⁺ | 147.1 | Loss of the Boc group |
Advanced Chromatographic Techniques for Purification and Quantitative Analysis, including High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of this compound.
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis and purification of Boc-protected amino acids. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The retention of this compound is primarily governed by its hydrophobicity, which is significantly influenced by the Boc group. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds can be separated based on their relative affinities for the stationary and mobile phases.
Purity assessment by HPLC is achieved by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak.
Quantitative analysis can be performed by creating a calibration curve using standards of known concentration. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.
Chiral HPLC is essential for confirming the enantiomeric purity of this compound. Chiral stationary phases (CSPs) are designed to interact differently with the L- and D-enantiomers, leading to their separation. This is crucial as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids.
The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.
Future Directions and Emerging Research Avenues for Boc L Beta Homoasparagine
Integration of Computational Chemistry and Rational Design for Predictive Derivative Development
The rational design of novel therapeutic agents is increasingly reliant on the power of computational chemistry. For Boc-L-beta-Homoasparagine, in silico modeling represents a critical tool for predicting the biological activity and pharmacokinetic properties of its derivatives. By employing techniques such as molecular docking, quantum mechanics, and molecular dynamics simulations, researchers can virtually screen libraries of potential derivatives, identifying candidates with enhanced binding affinities for specific biological targets. sciencedaily.commdpi.com
Structure-activity relationship (SAR) studies, guided by computational models, are pivotal in this process. nih.govnih.gov These studies systematically modify the structure of this compound-containing peptides and correlate these changes with biological activity. This iterative process of design, synthesis, and testing, informed by computational predictions, can significantly accelerate the discovery of potent and selective therapeutic leads. For instance, computational approaches can model the impact of substituting the Boc protecting group with other functionalities or modifying the side-chain amide to explore new interaction landscapes with target proteins.
| Computational Technique | Application in Derivative Development | Potential Outcome |
| Molecular Docking | Predicting binding modes and affinities of derivatives to target proteins. | Identification of derivatives with improved target specificity. |
| Quantum Mechanics | Calculating electronic properties and reactivity of novel derivatives. | Understanding reaction mechanisms for synthesis and metabolism. |
| Molecular Dynamics | Simulating the conformational flexibility of peptides in biological environments. | Assessment of derivative stability and interaction dynamics. |
| QSAR Modeling | Correlating physicochemical properties of derivatives with biological activity. | Predictive models for designing more potent compounds. |
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Scalability
The broader application of this compound in drug discovery and development is contingent upon the availability of efficient and scalable synthetic methods. Current research is focused on moving beyond traditional, multi-step syntheses to more streamlined and cost-effective approaches. organic-chemistry.org
One promising area is the development of asymmetric catalytic methods for the synthesis of β-amino acids. rsc.org These methods, which utilize chiral catalysts to control the stereochemistry of the product, can provide enantiomerically pure this compound in fewer steps and with higher yields. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, also hold significant promise for the sustainable and scalable production of this and related compounds. nih.gov Furthermore, advancements in solid-phase peptide synthesis (SPPS) are facilitating the incorporation of this compound into longer and more complex peptide chains, opening up new possibilities for creating novel therapeutics. nih.gov
| Synthetic Approach | Advantages | Relevance to this compound |
| Asymmetric Catalysis | High enantioselectivity, reduced number of steps. | Efficient production of the desired L-isomer. |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions. | Greener and more sustainable manufacturing processes. |
| Advanced SPPS | Automation, ability to synthesize long peptides. | Facilitates the creation of complex peptide-based drugs. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Potential for large-scale, continuous manufacturing. |
Expanding the Scope of Biological and Medicinal Applications through Interdisciplinary Research
The unique structural properties of β-amino acids, such as their resistance to proteolytic degradation, make them attractive building blocks for developing novel therapeutics. nih.gov Interdisciplinary research, combining expertise from chemistry, biology, and medicine, is crucial for fully realizing the therapeutic potential of this compound-containing compounds.
Current research indicates that peptides incorporating β-amino acids can exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov For example, this compound can be used as a building block in the synthesis of peptidomimetics that target specific protein-protein interactions or act as enzyme inhibitors. chemimpex.com Its incorporation can enhance the stability and bioavailability of these peptides, making them more effective drug candidates. chemimpex.com
Furthermore, the field of targeted drug delivery is another exciting area of application. this compound can be incorporated into peptides designed to selectively bind to receptors overexpressed on cancer cells, thereby delivering a cytotoxic payload directly to the tumor site and minimizing off-target effects. The continued exploration of these and other applications through collaborative, interdisciplinary research will undoubtedly uncover new therapeutic opportunities for this versatile compound.
Addressing Challenges and Identifying Opportunities in the Clinical Translation of Beta-Homoasparagine-Containing Compounds
Despite the significant promise of peptides containing β-amino acids, their translation from the laboratory to the clinic is not without its challenges. Key hurdles include ensuring adequate bioavailability, minimizing immunogenicity, and developing cost-effective manufacturing processes. conceptlifesciences.com
One of the primary challenges for peptide-based drugs is their poor oral bioavailability, as they are often degraded in the gastrointestinal tract and poorly absorbed. nih.gov The inclusion of β-amino acids like homoasparagine can improve stability against enzymatic degradation. conceptlifesciences.com Strategies to further enhance bioavailability include the use of permeation enhancers, encapsulation in nanoparticles, or chemical modifications such as PEGylation or lipidation to improve pharmacokinetic profiles. researchgate.netrsc.org
Another consideration is the potential for immunogenicity. While the introduction of non-natural amino acids can sometimes reduce immune recognition, it is a factor that must be carefully evaluated during preclinical development.
Despite these challenges, the unique advantages of β-amino acid-containing peptides present significant opportunities. Their enhanced stability and conformational control can lead to drugs with improved efficacy and reduced dosing frequency. As our understanding of the interplay between structure, stability, and biological activity grows, so too will our ability to design and develop the next generation of peptide therapeutics, with this compound playing a key role in this evolution.
| Challenge | Potential Strategy | Opportunity |
| Low Oral Bioavailability | Encapsulation, permeation enhancers, chemical modification (e.g., PEGylation). | Development of orally administered peptide drugs. |
| Proteolytic Instability | Incorporation of β-amino acids, cyclization. | Longer-acting therapeutics with improved dosing regimens. |
| Immunogenicity | Rational design to minimize epitopes, tolerance induction. | Safer and more effective long-term treatments. |
| Manufacturing Costs | Development of efficient and scalable synthetic routes. | Wider accessibility and application of peptide-based therapies. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Boc-L-β-Homoasparagine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Begin with solid-phase peptide synthesis (SPPS) or solution-phase methods, adjusting protecting groups (e.g., tert-butyloxycarbonyl (Boc) for amine protection). Optimize parameters such as temperature (0–25°C), solvent polarity (DMF or DCM), and coupling agents (HATU/DIPEA). Monitor reaction progress via TLC or LC-MS to ensure intermediate purity. For reproducibility, document exact molar ratios, reaction times, and purification steps (e.g., flash chromatography or HPLC). Include validation through NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are critical for characterizing Boc-L-β-Homoasparagine, and how should data be interpreted?
- Methodological Answer : Use high-resolution NMR (¹H, ¹³C, DEPT) to confirm stereochemistry and backbone integrity. LC-MS or MALDI-TOF validates molecular weight and purity (>95%). For chiral integrity, employ chiral HPLC or circular dichroism (CD). Assign peaks by comparing with literature data for homologous amino acids. Report chemical shifts (δ, ppm), coupling constants (J, Hz), and integration ratios. Cross-validate with elemental analysis for C, H, N content .
Q. How does Boc-L-β-Homoasparagine’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 37°C, and 60°C. Analyze degradation products via LC-MS every 24 hours. Use kinetic modeling (Arrhenius equation) to predict shelf life. Control humidity with desiccants. Report percentage degradation and identify labile groups (e.g., Boc deprotection under acidic conditions). Compare with stability data of L-asparagine analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for Boc-L-β-Homoasparagine-containing peptides?
- Methodological Answer : Perform meta-analysis of published IC₅₀/Kd values, noting variations in assay conditions (e.g., cell lines, incubation times). Replicate key studies with standardized protocols (e.g., uniform peptide concentrations, negative controls). Use statistical tools (ANOVA, Bland-Altman plots) to assess inter-laboratory variability. Investigate confounding factors like enantiomeric impurities or aggregation tendencies via dynamic light scattering (DLS) .
Q. How can computational modeling predict the conformational impact of β-homoasparagine substitution in peptide helices or β-sheets?
- Methodological Answer : Employ molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to compare wild-type vs. β-homoasparagine-substituted structures. Analyze backbone dihedral angles (φ/ψ) and hydrogen-bonding networks. Validate with circular dichroism (CD) spectroscopy. Report RMSD values and free energy landscapes. Use density functional theory (DFT) to assess electronic effects on side-chain interactions .
Q. What experimental designs mitigate batch-to-batch variability in Boc-L-β-Homoasparagine synthesis for large-scale studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs, e.g., purity, enantiomeric excess) and critical process parameters (CPPs, e.g., coupling time, reagent purity). Use design of experiments (DoE) to optimize factors like solvent volume or catalyst loading. Perform in-process controls (IPC) via inline FTIR or PAT tools. Document deviations in a batch record and analyze trends using multivariate statistics .
Q. How can Boc-L-β-Homoasparagine’s role in non-ribosomal peptide synthesis be systematically investigated?
- Methodological Answer : Engineer adenylation domains in peptide synthetases to accept β-homoasparagine. Use ATP-PPi exchange assays to measure substrate activation kinetics. Compare incorporation efficiency with radiolabeled ([¹⁴C]) substrates. Analyze product peptides via HR-MS/MS and Marfey’s reagent for stereochemical fidelity. Cross-reference with X-ray crystallography of enzyme-substrate complexes .
Data Contradiction and Reproducibility
Q. What protocols ensure reproducibility in Boc-L-β-Homoasparagine-based peptide coupling reactions?
- Methodological Answer : Standardize resin swelling time (30 min in DCM), coupling agent equivalents (2.5× molar excess), and deprotection cycles (20% piperidine/DMF, 2×5 min). Validate completion via Kaiser test or FTIR (disappearance of amine peaks). Share raw NMR/LC-MS files in supplementary information. Publish step-by-step video protocols for critical steps (e.g., TFA cleavage) .
Tables for Key Data
| Parameter | Optimal Range | Analytical Validation |
|---|---|---|
| Coupling Temperature | 0–4°C (slow), 25°C (fast) | TLC (Rf shift), LC-MS ([M+H]⁺) |
| Boc Deprotection Efficiency | >98% (20% TFA/DCM, 1h) | ¹H NMR (disappearance of Boc δ) |
| Chiral Purity | >99% ee | Chiral HPLC (Daicel CHIRALPAK®) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
